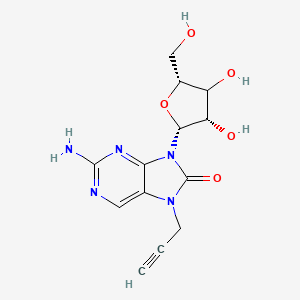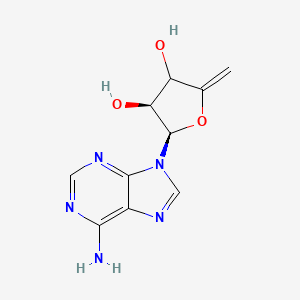
CL845-PAB-Ala-Val-PEG4-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CL845-PAB-Ala-Val-PEG4-Azide is a conjugatable STING ligand synthesized from the proprietary cyclic dinucleotide CL845. This compound is used for bioconjugation and has significant applications in various scientific fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of CL845-PAB-Ala-Val-PEG4-Azide involves the conjugation of the cyclic dinucleotide CL845 with a linker containing para-aminobenzoic acid (PAB), alanine (Ala), valine (Val), and a polyethylene glycol (PEG4) spacer, ending with an azide group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves standard peptide coupling reactions and click chemistry techniques .
Analyse Chemischer Reaktionen
CL845-PAB-Ala-Val-PEG4-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can react with alkyne, BCN, or DBCO via click chemistry, forming stable triazole linkages.
Cleavage Reactions: The Val-Ala linker can be cleaved by cathepsin B, a ubiquitous cysteine protease, releasing the active STING ligand.
Common reagents used in these reactions include copper catalysts for click chemistry and cathepsin B for cleavage reactions. The major products formed are bioconjugates with triazole linkages and free STING ligands .
Wissenschaftliche Forschungsanwendungen
CL845-PAB-Ala-Val-PEG4-Azide has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of bioconjugates.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in drug delivery systems, particularly for targeting cancer cells.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of CL845-PAB-Ala-Val-PEG4-Azide involves the release of the STING ligand upon cleavage of the Val-Ala linker by cathepsin B. The released STING ligand then activates the STING pathway, leading to the production of type I interferons and other cytokines, which play a crucial role in immune response .
Vergleich Mit ähnlichen Verbindungen
CL845-PAB-Ala-Val-PEG4-Azide is unique due to its specific combination of a cyclic dinucleotide STING ligand and a cleavable linker. Similar compounds include:
Cyclo [Arg-Gly-Asp-D-Phe-Lys (Azide)]: A click chemistry reagent used for bioconjugation.
Azido-PEG4-Val-Ala-PAB: A cleavable ADC linker used in antibody-drug conjugates.
These compounds share similar applications in bioconjugation and drug delivery but differ in their specific molecular structures and targets.
Eigenschaften
Molekularformel |
C46H61F2N15O17P2S |
|---|---|
Molekulargewicht |
1228.1 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C46H61F2N15O17P2S/c1-25(2)34(60-31(64)8-10-71-12-14-73-16-17-74-15-13-72-11-9-57-61-50)44(67)58-26(3)42(65)59-28-6-4-27(5-7-28)20-83-82(70)76-19-30-37(32(47)45(78-30)62-23-55-35-39(49)51-21-52-40(35)62)79-81(68,69)75-18-29-38(80-82)33(48)46(77-29)63-24-56-36-41(63)53-22-54-43(36)66/h4-7,21-26,29-30,32-34,37-38,45-46H,8-20H2,1-3H3,(H,58,67)(H,59,65)(H,60,64)(H,68,69)(H2,49,51,52)(H,53,54,66)/t26-,29+,30+,32+,33+,34+,37+,38+,45+,46+,82?/m1/s1 |
InChI-Schlüssel |
TUEFUOITWMYEBZ-RYJFNSOESA-N |
Isomerische SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















